N-(4-Aminophenyl)-N-(methanesulfonyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)-: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pentanamide backbone, an aminophenyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, is reduced to 4-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The 4-aminophenyl intermediate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to form the N-(4-aminophenyl)-N-(methylsulfonyl) intermediate.
Formation of the Pentanamide Backbone: Finally, the N-(4-aminophenyl)-N-(methylsulfonyl) intermediate is reacted with pentanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- May interact with specific enzymes or receptors.
Medicine:
- Potential applications in drug development.
- Studied for its pharmacological properties and therapeutic potential.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Wirkmechanismus
The mechanism of action of Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific interactions with molecular targets. Generally, such compounds may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Interact with cellular pathways: Modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-(4-aminophenyl)-N-(methylsulfonyl)-
- Hexanamide, N-(4-aminophenyl)-N-(methylsulfonyl)-
Comparison:
- Structural Differences: The length of the carbon chain in the amide backbone varies.
- Reactivity: Differences in reactivity due to variations in the carbon chain length and substituents.
- Applications: Unique properties may lead to different applications in research and industry.
Conclusion
Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it an interesting subject for scientific research and industrial use. Further studies are needed to fully understand its properties and potential.
Eigenschaften
CAS-Nummer |
61068-54-0 |
---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-methylsulfonylpentanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-5-12(15)14(18(2,16)17)11-8-6-10(13)7-9-11/h6-9H,3-5,13H2,1-2H3 |
InChI-Schlüssel |
BSCFWRMQQVTIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.